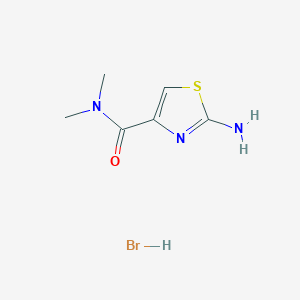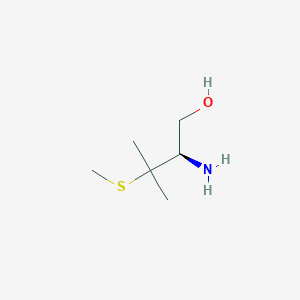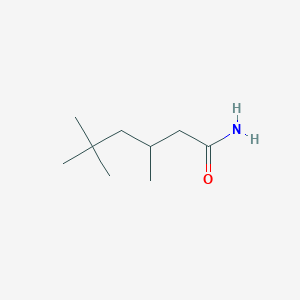
4-(Bromodifluoromethyl)chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromodifluoromethyl)chlorobenzene (BDFMCB) is a chemical compound with the molecular formula C7H4BrClF2 . It has a molecular weight of 241.46 .
Molecular Structure Analysis
The InChI code for 4-(Bromodifluoromethyl)chlorobenzene is 1S/C7H4BrClF2/c8-7(10,11)5-1-3-6(9)4-2-5/h1-4H .Physical And Chemical Properties Analysis
4-(Bromodifluoromethyl)chlorobenzene is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Spectroscopy and Molecular Structure Analysis
The vibrational spectra and molecular structures of compounds similar to 4-(Bromodifluoromethyl)chlorobenzene, such as 1-bromo-4-chlorobenzene, have been extensively studied. These studies utilize Fourier-transform infrared (FT-IR) and Raman spectroscopy, alongside computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. Such research provides insights into the energies, optimized structures, and vibrational frequencies of these compounds. This detailed understanding is crucial for exploring the physical and chemical properties of halogenated benzenes, including their interactions and reactivities in various environments (Udayakumar, Periandy, & Ramalingam, 2011).
Computational Chemistry and Material Science
In the realm of computational chemistry and material science, compounds like 4-(Bromodifluoromethyl)chlorobenzene are often subjects of computational studies to predict properties like electronic density, molecular geometry, and reactivity indices. These studies not only help in understanding the fundamental properties of the molecules but also in predicting their behavior in complex chemical reactions. For instance, studies involving 2-bromo-1, 4-dichlorobenzene have revealed significant insights into its electronic structure and potential applications in molecular electronics and photonics (Vennila et al., 2018).
Environmental Chemistry
Research into the environmental impacts of chlorobenzenes, including their oxidative stress potential on human lung cells, is crucial. Such studies contribute to our understanding of the toxicological effects of halogenated benzenes and inform safety standards and environmental regulations. The insights from these studies are essential for developing strategies to mitigate the environmental and health risks associated with these compounds (Feltens et al., 2010).
Chemistry and Catalysis
In chemistry and catalysis, research focuses on the reactivity and utility of chlorobenzenes in various chemical reactions. These compounds are often used as intermediates in synthesizing complex molecules. Studies in this domain explore the mechanisms, yield optimization, and applications of these reactions. For instance, the liquid-phase selective benzoylation of chlorobenzene to 4,4′-Dichlorobenzophenone using catalysts highlights the compound's utility in organic synthesis (Venkatesan et al., 2001).
Safety and Hazards
The safety information available indicates that 4-(Bromodifluoromethyl)chlorobenzene is potentially hazardous. The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .
Mécanisme D'action
Mode of Action
Based on its structural similarity to other benzene derivatives, it may undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) interacts with the aromatic ring of the benzene derivative, leading to the substitution of one of the halogen atoms .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed through the gastrointestinal tract or respiratory system, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Bromodifluoromethyl)chlorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity .
Propriétés
IUPAC Name |
1-[bromo(difluoro)methyl]-4-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-7(10,11)5-1-3-6(9)4-2-5/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAHGNFKMHMRDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114467-75-3 |
Source


|
| Record name | 1-(bromodifluoromethyl)-4-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2369427.png)

![2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2369429.png)

![4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2369433.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2369435.png)



![2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2369443.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2369445.png)